5-(3-Methoxyphenyl)furan-2-carbaldehyde
Overview
Description
5-(3-Methoxyphenyl)furan-2-carbaldehyde, also known as MPFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of furan aldehydes and is commonly used as a building block for the synthesis of various organic molecules.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising antibacterial agents due to their therapeutic efficacy. Researchers have explored the synthesis of novel furan compounds to combat microbial resistance . The aldehyde group in 5-(3-Methoxyphenyl)furan-2-carbaldehyde may contribute to its antibacterial properties. Investigating its activity against both gram-positive and gram-negative bacteria could provide valuable insights.
Anti-Ulcer Potential
Furan compounds, including 5-(3-Methoxyphenyl)furan-2-carbaldehyde, exhibit anti-ulcer properties . Understanding its mechanism of action and potential use in treating gastric ulcers could be an exciting avenue for further research.
Urease Inhibition
Recent studies have explored furan chalcones for their urease inhibitory activities . Investigating whether 5-(3-Methoxyphenyl)furan-2-carbaldehyde can inhibit urease—an enzyme implicated in various diseases—could be valuable.
Anticancer Properties
Furan derivatives often possess diverse pharmacological effects, including anticancer activity . Further exploration of the potential antitumor effects of this compound could yield valuable data.
Anti-Inflammatory and Analgesic Effects
Given the broad spectrum of furan-related therapeutic advantages, including anti-inflammatory and analgesic properties, it’s worth investigating whether 5-(3-Methoxyphenyl)furan-2-carbaldehyde exhibits similar effects .
Mechanism of Action
Mode of Action
Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
The action, efficacy, and stability of 5-(3-Methoxyphenyl)furan-2-carbaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
properties
IUPAC Name |
5-(3-methoxyphenyl)furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZIJXDUVPRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)furan-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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